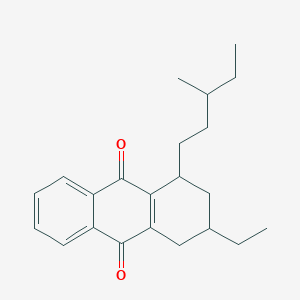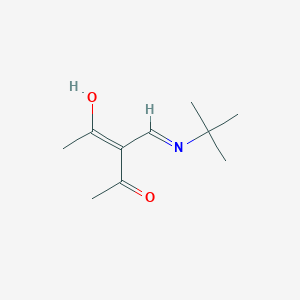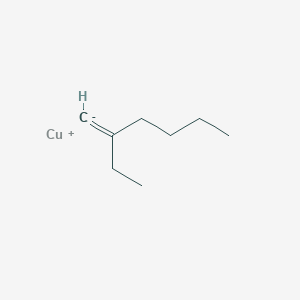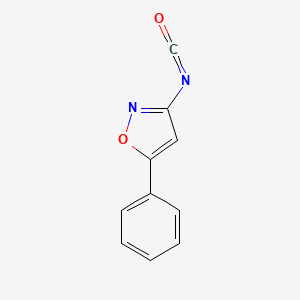
3-Isocyanato-5-phenyl-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isocyanato-5-phenyl-1,2-oxazole is a heterocyclic compound that features an oxazole ring substituted with an isocyanate group at the 3-position and a phenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isocyanato-5-phenyl-1,2-oxazole typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to oxazoles can be achieved using reagents like manganese dioxide (MnO2), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and bromotrichloromethane .
Industrial Production Methods: Industrial production methods for oxazoles, including this compound, often involve the use of flow chemistry techniques. These methods offer advantages such as improved safety profiles, higher yields, and the ability to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 3-Isocyanato-5-phenyl-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions to form urea or carbamate derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as MnO2, DBU, and bromotrichloromethane are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols are used under mild conditions to form substituted products.
Major Products Formed: The major products formed from these reactions include oxazole derivatives, amine derivatives, and various substituted urea or carbamate compounds .
Scientific Research Applications
3-Isocyanato-5-phenyl-1,2-oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Isocyanato-5-phenyl-1,2-oxazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to the modulation of their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Oxazoles: Compounds with similar oxazole rings but different substituents.
Isoxazoles: Compounds with an isoxazole ring, where the oxygen and nitrogen atoms are at different positions compared to oxazoles.
Oxadiazoles: Compounds with an oxadiazole ring, which contains two nitrogen atoms and one oxygen atom.
Uniqueness: 3-Isocyanato-5-phenyl-1,2-oxazole is unique due to the presence of both an isocyanate group and a phenyl group on the oxazole ring. This combination imparts distinct reactivity and potential for diverse applications compared to other similar compounds .
Properties
CAS No. |
55809-60-4 |
|---|---|
Molecular Formula |
C10H6N2O2 |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
3-isocyanato-5-phenyl-1,2-oxazole |
InChI |
InChI=1S/C10H6N2O2/c13-7-11-10-6-9(14-12-10)8-4-2-1-3-5-8/h1-6H |
InChI Key |
CEKRMJAHUAPURY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


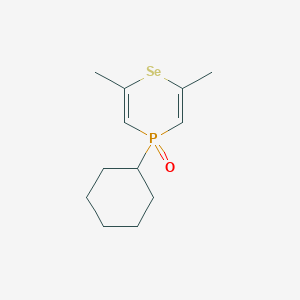
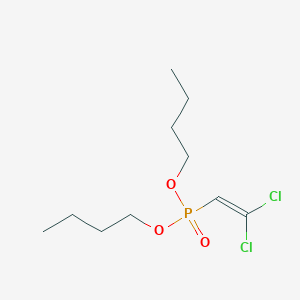
![6-{2-[(1e)-3,3-Diethyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14634000.png)

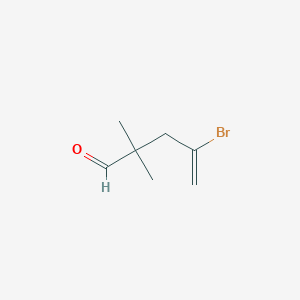
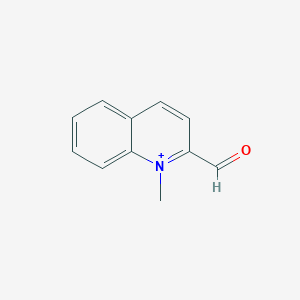
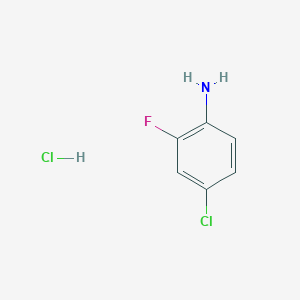
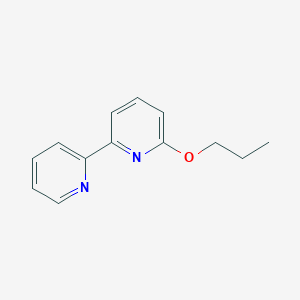
![1,1'-[1-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene](/img/structure/B14634035.png)
